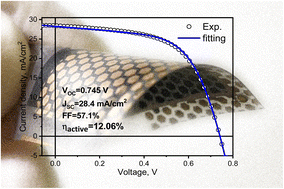Cu2ZnSnS4 monograin layer solar cells for flexible photovoltaic applications
Journal of Materials Chemistry A Pub Date: 2023-10-23 DOI: 10.1039/D3TA04541B
Abstract
Monograin powder technology is one possible path to developing sustainable, lightweight, flexible, and semi-transparent solar cells, which might be ideal for integration with various building and product elements. In recent years, the main research focus of monograin technology has centered around understanding the synthesis and optoelectronic properties of kesterite-type absorber materials. Among these, Cu2ZnSnS4 (CZTS) stands out as a promising solar cell absorber due to its favorable optical and electrical characteristics. CZTS is particularly appealing as its constituent elements are abundant and non-toxic, and it currently holds the record for highest power conversion efficiency (PCE) among emerging inorganic thin-film PV candidates. Despite its advantages, kesterite solar cells' PCE still falls significantly behind the theoretical maximum efficiency due to the large VOC deficit. This review explores various strategies aimed at improving VOC losses to enhance the overall performance of CZTS monograin layer solar cells. It was found that low-temperature post-annealing of CZTS powders reduced Cu–Zn disordering, increasing Eg by ∼100 meV and VOC values; however, achieving the optimal balance between ordered and disordered regions in kesterite materials is crucial for enhancing photovoltaic device performance due to the coexistence of ordered and disordered phases. CZTS alloying with Ag and Cd suppressed non-radiative recombination and increased short-circuit current density. Optimizing Ag content at 1% reduced CuZn antisite defects, but higher Ag levels compensated for acceptor defects, leading to reduced carrier density and decreased solar cell performance. Co-doping with Li and K resulted in an increased bandgap (1.57 eV) and improved VOC, but further optimization is required due to a relatively large difference between measured and theoretical VOC. Heterojunction modifications led to the most effective PCE improvement in CZTS-based solar cells, achieving an overall efficiency of 12.06%.


Recommended Literature
- [1] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [2] High-performance extraction of alkaloids using aqueous two-phase systems with ionic liquids†
- [3] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [4] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [5] Front cover
- [6] Back cover
- [7] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [8] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [9] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [10] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 11016-71-0
-
CAS no.: 16817-43-9









